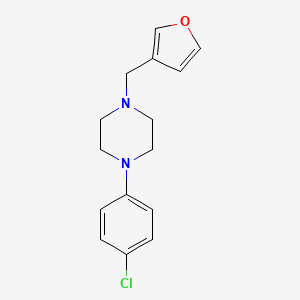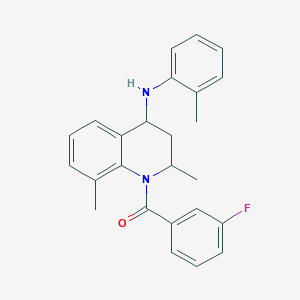![molecular formula C13H15N3O4 B5120506 4-[(3-hydroxypropyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5120506.png)
4-[(3-hydroxypropyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3-hydroxypropyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone, commonly known as HPMAQ, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. HPMAQ belongs to the quinolone family and has a nitro group and an aminoalkyl side chain attached to the quinoline ring.
作用機序
The mechanism of action of HPMAQ is not fully understood. However, it is believed that HPMAQ exerts its biological activity by interacting with DNA and inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. Inhibition of topoisomerase II leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
HPMAQ has been shown to induce DNA damage, activate apoptosis, and inhibit cell proliferation in cancer cells. In addition, HPMAQ has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. HPMAQ has also been studied for its antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
実験室実験の利点と制限
One advantage of using HPMAQ in lab experiments is its high potency and selectivity towards cancer cells. HPMAQ has been shown to be effective against various cancer cell lines at low concentrations. However, one limitation of using HPMAQ is its poor solubility in water, which can affect its bioavailability and pharmacokinetics.
将来の方向性
For HPMAQ research include improving its solubility and pharmacokinetics, developing new derivatives with improved anticancer and antibacterial activity, and exploring its potential as a therapeutic agent for other diseases such as viral infections and autoimmune disorders. In addition, further studies are needed to fully understand the mechanism of action of HPMAQ and its interaction with DNA and topoisomerase II.
合成法
The synthesis of HPMAQ involves the reaction of 4-chloro-1-methylquinolin-2(1H)-one with 3-hydroxypropylamine and sodium nitrite in the presence of hydrochloric acid. The reaction proceeds through a diazotization reaction followed by a nucleophilic substitution reaction. The yield of HPMAQ can be improved by optimizing the reaction conditions such as temperature, reaction time, and concentration of reagents.
科学的研究の応用
HPMAQ has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. HPMAQ exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. In addition, HPMAQ has also been studied for its antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
特性
IUPAC Name |
4-(3-hydroxypropylamino)-1-methyl-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-15-10-6-3-2-5-9(10)11(14-7-4-8-17)12(13(15)18)16(19)20/h2-3,5-6,14,17H,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJGUCHNCOITRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-hydroxypropyl)amino]-1-methyl-3-nitroquinolin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-bis[(2,2-dimethylpropanoyl)amino]-N-{4-[(4-nitrophenyl)thio]phenyl}benzamide](/img/structure/B5120425.png)
![N-methyl-N-{[1-(2-{4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}-2-oxoethyl)-1H-tetrazol-5-yl]methyl}-2-propanamine](/img/structure/B5120437.png)


![2-{[(2,5-diethylphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5120460.png)
![2-(2-chlorophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,3,4-oxadiazole](/img/structure/B5120462.png)

![tetrahydro-2-furanylmethyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5120475.png)
![3-methyl-N-[3-(4-morpholinyl)propyl]-5-propyl-1-benzofuran-2-carboxamide](/img/structure/B5120476.png)
![{2-[2-(4-bromophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}diethylamine dihydrochloride](/img/structure/B5120482.png)
![N-benzyl-4-[(4-benzyl-1-piperidinyl)methyl]benzamide](/img/structure/B5120488.png)
![N-benzyl-1-[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-methylmethanamine](/img/structure/B5120503.png)
![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B5120509.png)
